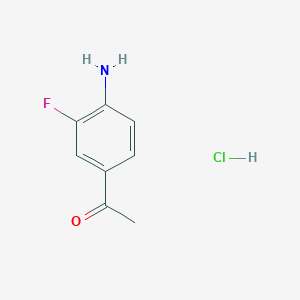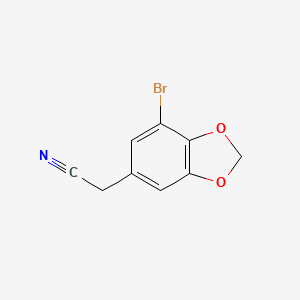
2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile
Übersicht
Beschreibung
“2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile” is a chemical compound with the molecular formula C9H6BrNO2 . It contains a benzodioxol group, which is a type of aromatic ether, and a nitrile group .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzodioxol group, a bromine atom, and a nitrile group . The benzodioxol group consists of a benzene ring fused to a 1,3-dioxole ring .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 240.05 g/mol . It has a complex structure with 33 bonds, including 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 triple bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amine (aromatic), 1 nitrile (aliphatic), and 2 ethers .Wissenschaftliche Forschungsanwendungen
Fluorinated Graphite Intercalation Compounds
A review of investigations on fluorinated graphite intercalation compounds (FGICs), which involve the study of fluorographites intercalated by various substances including acetonitrile, highlights the molecular dynamics, arrangement of molecules, and phase transitions within these compounds. This research suggests potential applications in materials science, particularly in the development of advanced materials with unique electrical and thermal properties (Panich, 1993).
Brominated Flame Retardants
A critical review on the occurrence of novel brominated flame retardants (NBFRs) in various environments, including their registration, risks, and detection in monitoring programs, underlines the significance of understanding the environmental fate and toxicity of such compounds. This research is crucial for assessing the environmental impact and health risks associated with the use of brominated compounds, which could be structurally related to or include brominated moieties similar to the compound (Zuiderveen et al., 2020).
Organic Solvent Effects in HPLC
Research on the effects of organic solvent composition on the pH of buffered HPLC mobile phases and the pKa of analytes provides insight into how solvents like acetonitrile impact analytical chemistry techniques. This knowledge is essential for developing analytical methods involving acetonitrile or similar nitrile compounds, potentially including the synthesis or analysis of "2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile" (Subirats et al., 2007).
Chemical Manipulation of Nanomaterials
A review of the chemical manipulation of nanomaterials using solvents discusses the role of solvents in gelation-dependent structures and the synthesis of mesoporous materials. This research area could be relevant for exploring the applications of "this compound" in nanotechnology and material science, particularly in the synthesis or modification of nanomaterials (Ranjit et al., 2006).
Downstream Processing of Biologically Produced Diols
The review on downstream processing of biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, outlines the challenges and perspectives in the separation and purification of these compounds from fermentation broths. The methodologies and insights from this research could be applied to the extraction and purification of chemical compounds like "this compound" in biotechnological production processes (Xiu & Zeng, 2008).
Wirkmechanismus
Result of Action
It has been suggested that the compound may have selective activity against certain cancer cells
Action Environment
The action, efficacy, and stability of 2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile can be influenced by various environmental factors These factors could include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as light, heat, and storage conditions
Eigenschaften
IUPAC Name |
2-(7-bromo-1,3-benzodioxol-5-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-3-6(1-2-11)4-8-9(7)13-5-12-8/h3-4H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCXOKAPCNSQLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


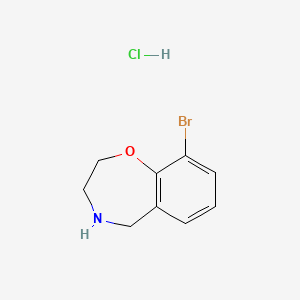
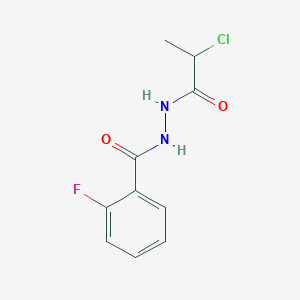
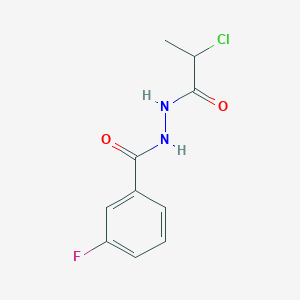




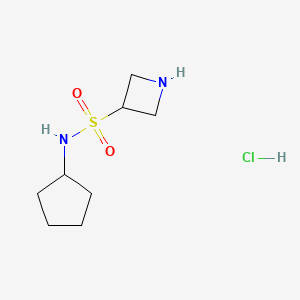
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid](/img/structure/B1379420.png)


![Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride](/img/structure/B1379425.png)
